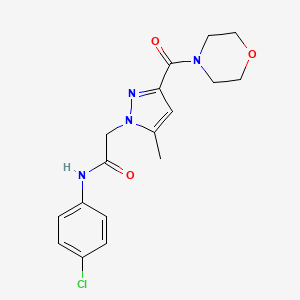
N-(4-chlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O3 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1172541-55-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of this compound is C17H19ClN4O3, with a molecular weight of 362.8 g/mol. The structure includes a pyrazole ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₃ |
| Molecular Weight | 362.8 g/mol |
| CAS Number | 1172541-55-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer): IC50 values around 0.01 µM have been reported for related pyrazole derivatives, indicating potent activity against this cell line.
- NCI-H460 (lung cancer): Similar derivatives exhibited IC50 values of approximately 0.03 µM, demonstrating effectiveness in inhibiting tumor growth.
These findings suggest that this compound may share these anticancer properties, warranting further investigation into its specific mechanisms and efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies on related pyrazole derivatives have shown promising results:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus.
- Biofilm Inhibition : Certain derivatives effectively inhibited biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study by Wei et al. investigated various pyrazole derivatives for their anticancer properties. Among them, compounds with structural similarities to this compound were found to exhibit significant cytotoxicity against multiple cancer cell lines, including MCF7 and A549, with IC50 values indicating strong inhibitory effects on cell proliferation .
Case Study 2: Antimicrobial Assessment
Research conducted by Bouabdallah et al. evaluated the antimicrobial activity of pyrazole derivatives, including those related to this compound. The study reported that certain compounds showed effective bactericidal activity against both Gram-positive and Gram-negative bacteria at low concentrations .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-12-10-15(17(24)21-6-8-25-9-7-21)20-22(12)11-16(23)19-14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHQXLVEKBVPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














